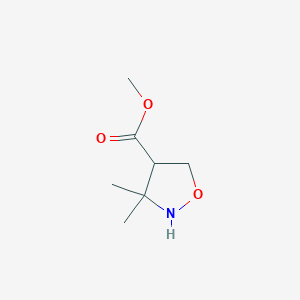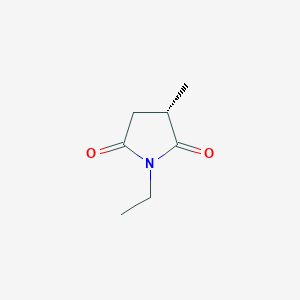![molecular formula C25H31O2P B12873379 2'-(Dicyclohexylphosphino)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12873379.png)
2'-(Dicyclohexylphosphino)-[1,1'-biphenyl]-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-(Dicyclohexylphosphino)-[1,1’-biphenyl]-4-carboxylic acid is a chemical compound known for its role as a ligand in various catalytic processes. It is a member of the biarylphosphine family, which is widely used in organic synthesis, particularly in cross-coupling reactions. This compound is characterized by its bulky and electron-rich nature, which enhances its reactivity in catalytic cycles .
Méthodes De Préparation
The synthesis of 2’-(Dicyclohexylphosphino)-[1,1’-biphenyl]-4-carboxylic acid typically involves the reaction of 2-bromobiphenyl with dicyclohexylphosphine. The process can be summarized as follows:
Starting Materials: 2-bromobiphenyl and dicyclohexylphosphine.
Reaction Conditions: The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Solvents like tetrahydrofuran or toluene are commonly used.
Catalysts: Palladium catalysts are often employed to facilitate the coupling reaction.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
2’-(Dicyclohexylphosphino)-[1,1’-biphenyl]-4-carboxylic acid undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it back to its phosphine form.
Substitution: It participates in substitution reactions, particularly in cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination.
Common Reagents and Conditions: Typical reagents include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or toluene.
Major Products: The major products depend on the specific reaction but often include biaryl compounds and amines.
Applications De Recherche Scientifique
2’-(Dicyclohexylphosphino)-[1,1’-biphenyl]-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is extensively used as a ligand in palladium-catalyzed cross-coupling reactions, which are crucial for the synthesis of complex organic molecules.
Biology: Its derivatives are used in the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: It is used in the production of fine chemicals and materials science.
Mécanisme D'action
The mechanism by which 2’-(Dicyclohexylphosphino)-[1,1’-biphenyl]-4-carboxylic acid exerts its effects involves its role as a ligand in catalytic cycles. It coordinates with metal centers (e.g., palladium) to form active catalytic species. These species facilitate various organic transformations by stabilizing reaction intermediates and lowering activation energies. The molecular targets include aryl halides and boronic acids in cross-coupling reactions .
Comparaison Avec Des Composés Similaires
2’-(Dicyclohexylphosphino)-[1,1’-biphenyl]-4-carboxylic acid can be compared with other similar compounds:
2-Dicyclohexylphosphino-2’,6’-dimethoxybiphenyl: Known for its high reactivity in cross-coupling reactions.
2-Dicyclohexylphosphino-2’,4’,6’-triisopropyl-1,1’-biphenyl: Noted for its steric bulk and electron-rich nature, enhancing its catalytic efficiency.
Sodium 2’-dicyclohexylphosphino-2,6-dimethoxy-1,1’-biphenyl-3-sulfonate: A water-soluble variant used in aqueous catalytic systems.
Propriétés
Formule moléculaire |
C25H31O2P |
|---|---|
Poids moléculaire |
394.5 g/mol |
Nom IUPAC |
4-(2-dicyclohexylphosphanylphenyl)benzoic acid |
InChI |
InChI=1S/C25H31O2P/c26-25(27)20-17-15-19(16-18-20)23-13-7-8-14-24(23)28(21-9-3-1-4-10-21)22-11-5-2-6-12-22/h7-8,13-18,21-22H,1-6,9-12H2,(H,26,27) |
Clé InChI |
KVKIOVSCIPOCAV-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3C4=CC=C(C=C4)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[5-(2-Methylpropyl)-1,2-oxazol-3-yl]morpholine-4-carboxamide](/img/structure/B12873305.png)




![2-(Carboxy(hydroxy)methyl)-4-fluorobenzo[d]oxazole](/img/structure/B12873321.png)





![((6S,7S,12aR)-6,7-Dimethyl-6,7-dihydrodibenzo[e,g][1,4]dioxocine-1,12-Diyl)bis(diphenylphosphine)](/img/structure/B12873350.png)
